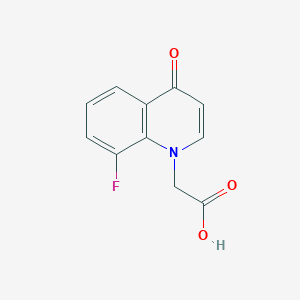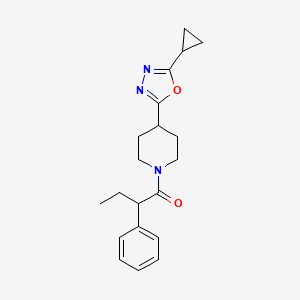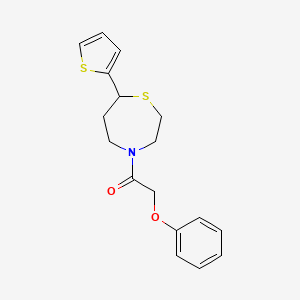![molecular formula C13H26N2O3 B2738542 4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid CAS No. 1538730-32-3](/img/structure/B2738542.png)
4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid” is a chemical compound with the CAS Number: 1538730-32-3 . It has a molecular weight of 258.36 . The IUPAC name for this compound is 2-((3-isopentylureido)methyl)-4-methylpentanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H26N2O3/c1-9(2)5-6-14-13(18)15-8-11(12(16)17)7-10(3)4/h9-11H,5-8H2,1-4H3,(H,16,17)(H2,14,15,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current data.Applications De Recherche Scientifique
Biological Activity and Synthesis
- The compound "N-(β-Carboxyethyl)-α-isoleucine" exhibits biological activity, formed through the addition reaction between acrylamide and the amino acid isoleucine. Its crystal structure facilitates a three-dimensional network via intermolecular hydrogen bonds, indicating potential bioactive properties (Nehls et al., 2013).
Fluorinated α-Amino Acids
- The stereoselective synthesis of γ‐Fluorinated α‐Amino Acids, including (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives, has been achieved by diastereoselective alkylation, showcasing the utility of these compounds in developing fluorinated pharmaceuticals and biochemical probes (Laue et al., 2000).
Tetrazole-Containing Derivatives
- Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid have been synthesized, leveraging the reactivity of amino and carboxy terminal groups for the preparation of novel compounds, potentially useful for pharmacological applications (Putis et al., 2008).
Anticancer Organotin(IV) Complexes
- Amino acetate functionalized Schiff base organotin(IV) complexes have been explored as anticancer drugs. Their synthesis, structural characterization, and in vitro cytotoxicity studies against various human tumor cell lines highlight their potential as novel anticancer agents (Basu Baul et al., 2009).
2-Methyl Analogues of GABA
- Synthesis and resolution of 2-methyl analogues of GABA (γ-aminobutyric acid) have been achieved, illustrating the versatility of these compounds in mimicking the inhibitory neurotransmitter GABA, which could have implications for neurological research and drug development (Duke et al., 2004).
Biosynthesis from Renewable Carbon
- The biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources has been proposed as a green and sustainable route to produce this valuable chemical, demonstrating the potential of biotechnological processes in replacing conventional chemical synthesis (Rohwerder & Müller, 2010).
Propriétés
IUPAC Name |
4-methyl-2-[(3-methylbutylcarbamoylamino)methyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-9(2)5-6-14-13(18)15-8-11(12(16)17)7-10(3)4/h9-11H,5-8H2,1-4H3,(H,16,17)(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEBGUSYVTZPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NCC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

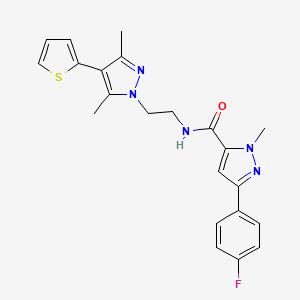
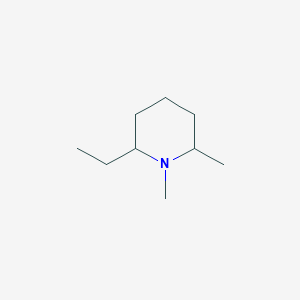
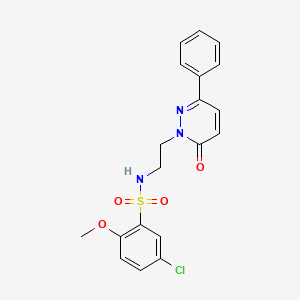
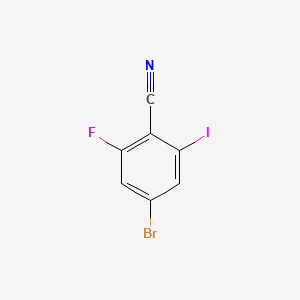
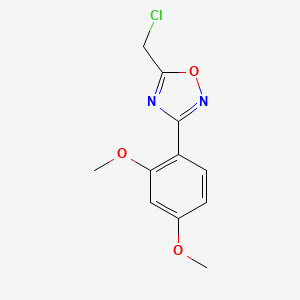
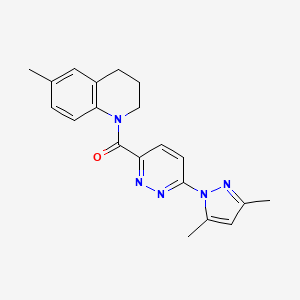
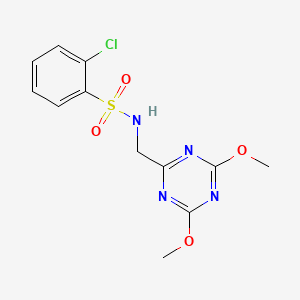
![2-(4-chlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylpropanamide](/img/structure/B2738469.png)

![(E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2738473.png)
